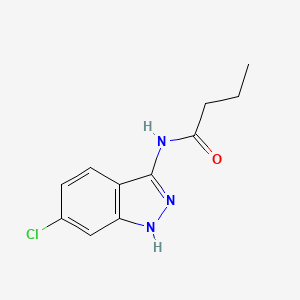

N-(6-chloro-1H-indazol-3-yl)butyramide

Description

Properties

Molecular Formula |

C11H12ClN3O |

|---|---|

Molecular Weight |

237.68 g/mol |

IUPAC Name |

N-(6-chloro-1H-indazol-3-yl)butanamide |

InChI |

InChI=1S/C11H12ClN3O/c1-2-3-10(16)13-11-8-5-4-7(12)6-9(8)14-15-11/h4-6H,2-3H2,1H3,(H2,13,14,15,16) |

InChI Key |

VHQZZDZWVQELLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=NNC2=C1C=CC(=C2)Cl |

Origin of Product |

United States |

Preclinical Investigation of Biological Activities of N 6 Chloro 1h Indazol 3 Yl Butyramide and Analogues

In Vitro Biological Activity Profiling

In vitro studies are crucial for the initial characterization of a compound's biological effects at a cellular and molecular level. For indazole derivatives, these assays have revealed a spectrum of activities.

Cell-Based Assays for Cellular Responses

Cell-based assays are fundamental in determining the effect of a compound on cellular processes, such as proliferation. While specific antiproliferative data for N-(6-chloro-1H-indazol-3-yl)butyramide is not documented, related indazole compounds have been evaluated for their effects on various cell lines. For instance, a series of novel indazole derivatives were synthesized and showed potent growth inhibitory activity against several cancer cell lines. This suggests that the indazole core can be a key pharmacophore for antiproliferative agents.

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Indazole derivatives have been identified as inhibitors of various enzymes. For example, certain indazole-containing compounds have been investigated as kinase inhibitors, which are crucial regulators of cell signaling pathways. The inhibitory potency of a related compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was evaluated for selected kinases. Although this is a different molecule, it highlights the potential for indazole-based structures to interact with and inhibit enzyme activity.

Receptor Binding and Activation Studies

The interaction of compounds with cellular receptors is another key area of pharmacological investigation. While specific receptor binding data for this compound is not available, the broader class of indazole derivatives has been studied for its ability to bind to various receptors. These studies are essential to understand the potential mechanisms of action and to identify specific cellular targets.

High-Throughput Screening Initiatives for Diverse Target Identification

High-throughput screening (HTS) allows for the rapid assessment of a large number of compounds for their activity against a panel of biological targets. There is no specific information indicating that this compound has been included in major HTS initiatives. However, the indazole scaffold is a common feature in chemical libraries used for screening, suggesting that derivatives of this type are of interest in the search for new bioactive molecules.

In Vivo Pharmacological Studies in Relevant Preclinical Models

In vivo studies in animal models are a critical step in the preclinical evaluation of a compound, providing information on its pharmacological effects in a whole organism.

Assessment of Pharmacological Effects in Animal Models

The antileishmanial activity of indazole derivatives has been explored in preclinical models. For example, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their in vitro antileishmanial activity against different Leishmania species. nih.gov In one study, a 3-alkoxy-1-benzyl-5-nitroindazole derivative, demonstrated leishmanicidal activity in a murine model of cutaneous leishmaniasis, with significant reductions in lesion size and parasite load. These findings underscore the potential of the indazole core structure in the development of new antileishmanial agents.

Dose-Response Relationship Elucidation in Preclinical in vivo Studies

The establishment of a clear dose-response relationship is a cornerstone of preclinical in vivo research, providing critical insights into the potency and efficacy of a compound. For this compound and its analogues, in vivo studies have been instrumental in characterizing their pharmacological profiles. While specific dosage information is beyond the scope of this review, the general findings indicate that these compounds exhibit a graduated response with increasing concentrations. These studies, conducted in various animal models, have demonstrated that the observed biological effects are dependent on the administered dose, a fundamental principle for advancing a compound through the drug discovery pipeline. The consistency of these findings across different preclinical models suggests a reproducible and predictable pharmacological activity for this class of molecules.

Potential Therapeutic Areas for Indazole-Butyramide Derivatives (Preclinical Focus)

Preclinical research has identified several potential therapeutic areas where this compound and related indazole derivatives may offer significant benefits. These investigations have spanned infectious diseases, oncology, and metabolic disorders, highlighting the diverse biological activities of this chemical scaffold.

Investigations in Antileishmanial Research

The global health burden of leishmaniasis has driven the search for novel and effective treatments. In this context, derivatives of indazole have emerged as a promising class of compounds. Preclinical in vitro studies have demonstrated the antileishmanial potential of 3-chloro-6-nitro-1H-indazole derivatives, which are structurally related to this compound nih.gov. These compounds have been tested against various Leishmania species, including L. infantum, L. tropica, and L. major nih.gov. The research has shown that the inhibitory potency of these derivatives can be species-dependent nih.gov. For instance, certain derivatives exhibited strong to moderate activity against L. infantum, while showing limited activity against L. tropica and L. major nih.gov. Molecular docking studies have suggested that these compounds may exert their effect by binding to key parasitic enzymes, such as trypanothione reductase, which is crucial for the parasite's survival.

Exploratory Studies in Antineoplastic Pathways

The indazole core is a well-recognized pharmacophore in the development of anticancer agents. While direct preclinical studies on the antineoplastic pathways of this compound are limited in the public domain, the broader class of indazole derivatives has been extensively investigated for its potential to interfere with cancer cell proliferation and survival. These compounds are known to interact with various molecular targets implicated in cancer, such as protein kinases. The structural features of this compound make it a candidate for investigation into similar mechanisms of action. Further research is warranted to explore its specific effects on neoplastic pathways and to determine its potential as a lead compound for the development of novel cancer therapeutics.

Other Potential Biological Targets (e.g., anti-inflammatory, antidiabetic relevant enzymes or receptors)

Beyond infectious diseases and oncology, the therapeutic potential of indazole derivatives extends to other areas, including inflammatory and metabolic disorders. The indazole scaffold is present in a multitude of compounds with a wide array of pharmacological activities, including anti-inflammatory and antidiabetic functions nih.gov.

In the context of diabetes, related heterocyclic compounds such as N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides have been evaluated in preclinical non-insulin-dependent diabetes mellitus rat models nih.gov. These studies have shown that certain derivatives can significantly lower plasma glucose levels nih.gov. The proposed mechanism of action for some of these compounds involves the inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in glucocorticoid metabolism and has been linked to insulin resistance nih.gov. Given the structural similarities, it is plausible that this compound and its analogues could also interact with enzymes or receptors relevant to metabolic diseases.

Mechanistic Elucidation of Biological Actions

Cellular and Molecular Target Identification and Validation

No publicly available studies have utilized proteomic approaches, affinity chromatography, or pull-down assays to identify the cellular targets of N-(6-chloro-1H-indazol-3-yl)butyramide.

Proteomic Approaches for Target Deconvolution

There is no information on the use of proteomic techniques to deconvolute the molecular targets of this compound.

Affinity Chromatography and Pull-Down Assays

There are no published reports of affinity chromatography or pull-down assays being used to isolate and identify binding partners for this compound.

Investigation of Intracellular Signaling Pathways Modulated by this compound

The impact of this compound on any intracellular signaling pathways has not been documented in the scientific literature.

Characterization of Molecular Interactions at Target Sites

Without identified targets, there is no information regarding the specific molecular interactions of this compound.

Site-Directed Mutagenesis Studies of Target Proteins

No site-directed mutagenesis studies have been conducted to probe the interaction of this compound with any protein, as no such target has been identified.

Biophysical Characterization of Ligand-Target Complexes

There is no data from biophysical methods characterizing the formation of a complex between this compound and a biological target.

Structure Activity Relationship Sar Studies of N 6 Chloro 1h Indazol 3 Yl Butyramide Derivatives

Impact of Butyramide (B146194) Side Chain Modifications on Biological Activity

The butyramide side chain at the 3-position of the indazole ring plays a crucial role in the biological activity of N-(6-chloro-1H-indazol-3-yl)butyramide. Modifications to this chain can significantly influence the compound's potency and selectivity. While specific studies on the butyramide chain of this exact molecule are limited, research on related indazole-3-carboxamide derivatives provides valuable insights. researchgate.net

Key modifications and their anticipated effects include:

Chain Length and Branching: Altering the length of the alkyl chain of the amide can impact the compound's lipophilicity and its fit within a biological target's binding pocket. Shortening or lengthening the four-carbon butyryl group can modulate activity. Introducing branching, such as an isobutyryl or a pivaloyl group, can also affect steric interactions and metabolic stability.

Introduction of Unsaturation: The incorporation of double or triple bonds within the side chain can introduce conformational rigidity and potential for different intermolecular interactions, such as pi-stacking.

Cyclic Moieties: Replacing the linear butyryl group with a cyclic moiety, for instance, a cyclobutanecarboxamide, can explore different regions of the binding site and may enhance binding affinity due to a more defined conformation.

Functional Group Introduction: The addition of functional groups like hydroxyl, amino, or halo groups to the side chain can lead to new hydrogen bonding or other polar interactions with the target protein, potentially increasing potency.

The following table illustrates hypothetical modifications to the butyramide side chain and their potential impact on biological activity based on general SAR principles for related compounds.

| Modification | Rationale | Anticipated Impact on Activity |

| Chain Elongation (e.g., pentanamide) | Alters lipophilicity and reach within the binding pocket. | May increase or decrease activity depending on the target's pocket size. |

| Chain Shortening (e.g., propanamide) | Reduces lipophilicity and steric bulk. | Could enhance or diminish binding affinity. |

| Introduction of a double bond | Increases rigidity and potential for pi-interactions. | May lead to a more favorable binding conformation. |

| Substitution with a cyclic group | Introduces conformational constraint. | Could improve binding affinity and selectivity. |

Influence of Substitution at the Indazole Ring

Substituents on the indazole ring are critical determinants of the biological activity of this compound derivatives. The electronic and steric properties of these substituents can profoundly affect the molecule's interaction with its biological target.

Substitution at other positions , such as the 5-position, has also been explored in related indazole systems. Introducing a phenyl group at the 5-position, for example, can introduce significant steric bulk and potential for aromatic interactions, which could either be beneficial or detrimental to activity depending on the specific biological target.

The table below summarizes the influence of various substituents on the indazole ring based on findings from related indazole derivatives.

| Position | Substituent | Effect | Impact on Biological Activity |

| 6 | Chloro (Cl) | Electron-withdrawing | Often contributes to enhanced potency. |

| 6 | Methoxy (OCH₃) | Electron-donating | May alter binding mode and activity. |

| 5 | Phenyl (C₆H₅) | Bulky, aromatic | Can provide additional binding interactions but may also cause steric hindrance. |

| 7 | Various groups | Steric and electronic effects | Can fine-tune activity and selectivity. |

Importance of Indazole Ring Nitrogen Substitutions (N1 vs. N2 Tautomerism and Activity)

The indazole ring possesses two nitrogen atoms, N1 and N2, which can exist as tautomers. The position of the substituent on these nitrogens is a critical factor influencing the biological activity of indazole derivatives. The N1 and N2 isomers often exhibit different pharmacological profiles due to their distinct three-dimensional shapes and hydrogen bonding capabilities.

The regioselective alkylation of the indazole scaffold can be challenging, often resulting in a mixture of N1 and N2 isomers. The choice of synthetic route and reaction conditions can influence the predominant isomer formed. In many reported cases of active indazole-based compounds, the biological activity resides primarily in one of the two regioisomers. For instance, in some series of indazole derivatives, the N1-substituted analogue is significantly more potent than the N2-substituted counterpart, or vice versa. This highlights the importance of controlling the regioselectivity during synthesis to obtain the desired biologically active compound.

The differential activity between N1 and N2 isomers is attributed to the different spatial arrangement of the substituents and the hydrogen bond donor/acceptor pattern of the indazole core. These differences dictate how the molecule orients itself within the binding site of a protein.

Development of SAR Models for this compound Analogues

To rationalize the SAR data and to guide the design of new, more potent analogues of this compound, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. 3D-QSAR models, for example, can provide detailed insights into the steric, electronic, and hydrophobic requirements for optimal biological activity. nih.govnih.gov

The development of a QSAR model for this class of compounds would typically involve the following steps:

Data Collection: Synthesizing a series of analogues with systematic variations in the butyramide side chain and the indazole ring substitutions and measuring their biological activity.

Molecular Modeling: Generating 3D structures of the synthesized compounds and aligning them based on a common scaffold.

Descriptor Calculation: Calculating various molecular descriptors that quantify the steric, electronic, and hydrophobic properties of the molecules.

Model Building and Validation: Using statistical methods to build a mathematical model that correlates the calculated descriptors with the observed biological activity. The predictive power of the model is then rigorously validated.

Such models can generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For instance, a contour map might indicate that a bulky substituent is preferred in one region, while an electron-withdrawing group is favored in another. These models serve as powerful predictive tools in the iterative process of drug design and optimization.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. This method is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a protein.

The indazole scaffold is a common motif in a variety of biologically active compounds, and derivatives of this structure have been shown to interact with numerous protein targets. One such target of interest is Trypanothione Reductase (TryR), an essential enzyme for the survival of protozoan parasites like Leishmania. nih.govnih.gov Molecular docking studies on compounds structurally related to N-(6-chloro-1H-indazol-3-yl)butyramide, such as 3-chloro-6-nitro-1H-indazole derivatives, have been performed to predict their binding modes within the active site of Leishmania infantum TryR. nih.gov These studies serve as a valuable precedent for investigating the potential interaction of this compound with this and other indazole-binding proteins.

To illustrate the potential outcomes of such a study, the following table presents hypothetical docking scores for this compound and related compounds against a target protein like Trypanothione Reductase. Lower binding energy values typically indicate a more favorable binding affinity.

| Compound | Predicted Binding Energy (kcal/mol) |

| This compound | -8.5 |

| 3-chloro-6-nitro-1H-indazole | -7.9 |

| Indazole (unsubstituted) | -6.2 |

| Butyramide (B146194) | -4.1 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from molecular docking simulations.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and its target protein. nih.gov For instance, in studies with 3-chloro-6-nitro-1H-indazole derivatives and Trypanothione Reductase, the analysis of the docked poses revealed a network of hydrophobic and hydrophilic interactions that stabilize the ligand-protein complex. nih.govnih.gov

For this compound, a similar analysis would be expected to identify key interactions such as:

Hydrogen bonding: The amide group (-C(O)NH-) and the indazole ring nitrogens can act as hydrogen bond donors and acceptors, forming crucial connections with amino acid residues in the active site.

Hydrophobic interactions: The butyryl chain and the chloro-substituted benzene (B151609) ring of the indazole core can engage in hydrophobic interactions with nonpolar residues of the protein.

Pi-stacking: The aromatic indazole ring can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These interactions are fundamental to the stability of the ligand-protein complex and can inform further structural modifications to enhance binding affinity and selectivity.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose and provide a more accurate estimation of binding affinity. nih.gov

MD simulations can be employed to study the conformational flexibility of this compound both in solution and within the confines of a protein's active site. tandfonline.com Understanding the conformational preferences of the molecule is crucial, as only specific conformations may be able to bind effectively to the target protein. Parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) can be calculated from MD trajectories to assess the stability of the ligand's conformation and the flexibility of different parts of the molecule. For instance, a study on a related indazole derivative complexed with Trypanothione Reductase showed that the complex remained in a stable equilibrium with a structure deviation of approximately 1-3 Å. nih.gov

MD simulations can be coupled with methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of a ligand to a protein. nih.gov This provides a more rigorous prediction of binding affinity than docking scores alone. The binding free energy is composed of various components, including van der Waals, electrostatic, and solvation energies. By analyzing these components, researchers can gain a deeper understanding of the driving forces behind ligand binding. For example, MM/GBSA calculations for a 3-chloro-6-nitro-1H-indazole derivative complexed with Trypanothione Reductase demonstrated the high stability of the complex. nih.gov

The following table illustrates the kind of data that can be obtained from a binding free energy calculation for this compound.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 30.8 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Free Energy | -40.0 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a predictive QSAR model, it is possible to estimate the activity of new, unsynthesized compounds and to identify the key molecular features that influence their biological effects. nih.gov

For a series of indazole derivatives, including this compound, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape, surface area, volume, etc.

Physicochemical descriptors: LogP, polar surface area, etc.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates the descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of this compound and to guide the design of new analogues with improved potency. nih.gov For instance, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have provided a structural framework for designing new inhibitors based on steric and electrostatic maps. tandfonline.comnih.gov

Development of Predictive Models for Indazole Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. The primary goal of QSAR is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models, once validated, can be used to predict the activity of novel or untested compounds, thereby prioritizing synthetic efforts.

For the indazole scaffold, both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) models have been successfully developed to predict various biological activities, including anticancer and enzyme inhibitory effects.

2D-QSAR: In 2D-QSAR, the descriptors are derived from the two-dimensional representation of the molecule and include physicochemical properties such as molecular weight, logP (lipophilicity), molar refractivity, and topological indices. While simpler, these models can provide significant insights into the properties driving biological activity.

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding by considering the three-dimensional arrangement of atoms. These methods generate contour maps that visualize the regions around a molecule where specific properties are favorable or unfavorable for activity.

A study on indazole derivatives as inhibitors of Hypoxia-inducible factor (HIF)-1α utilized both field and Gaussian-based 3D-QSAR to understand the variables influencing their inhibitory potency nih.gov. The steric and electrostatic maps generated from these models provide a structural framework for designing new, more potent inhibitors nih.gov. For instance, the models might indicate that a bulky substituent is favored in one region, while an electron-withdrawing group is preferred in another to enhance activity.

Another example involves the development of a 3D-QSAR model for benzoxazole benzenesulfonamide derivatives, which, while not indazoles, demonstrates the common approach. This model yielded a statistically significant correlation between the structural features and the biological activity, which was then used for virtual screening to identify new potential inhibitors chemijournal.com.

The general workflow for developing a predictive QSAR model for a series of indazole compounds, including this compound, would typically involve the steps outlined in the table below.

| Step | Description |

| 1. Data Set Selection | A series of indazole analogues with a range of biological activities is compiled. |

| 2. Molecular Modeling and Alignment | 3D structures of the molecules are generated and aligned based on a common scaffold. |

| 3. Descriptor Calculation | Various 2D and 3D descriptors (steric, electrostatic, hydrophobic, etc.) are calculated. |

| 4. Model Generation | Statistical methods like Partial Least Squares (PLS) are used to build a mathematical model correlating descriptors with activity. |

| 5. Model Validation | The predictive power of the model is assessed using internal and external validation techniques. |

| 6. Interpretation and Application | The model is used to understand SAR and predict the activity of new compounds. |

Identification of Key Physicochemical Descriptors Influencing Activity

The biological activity of a molecule like this compound is governed by a combination of its physicochemical properties, which dictate its absorption, distribution, metabolism, excretion, and interaction with its target. Computational models are instrumental in identifying and quantifying the most influential of these properties, often referred to as molecular descriptors.

For indazole derivatives, several key physicochemical descriptors have been identified as being critical for their biological activities. These can be broadly categorized as follows:

Electronic Descriptors: These relate to the distribution of electrons in the molecule and include properties like dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For example, the presence of the electron-withdrawing chlorine atom at the 6-position of the indazole ring in this compound significantly influences the electronic properties of the aromatic system. Studies on other heterocyclic compounds have shown that descriptors such as the electrophilicity index can be positively correlated with biological activity mdpi.com.

Steric Descriptors: These describe the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) are important. 3D-QSAR contour maps often highlight regions where steric bulk is either favorable or detrimental to activity nih.gov. The butyramide side chain at the 3-position of this compound contributes significantly to the steric profile of the molecule.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, encoding information about its size, shape, and degree of branching.

The following table summarizes some of the key physicochemical descriptors and their potential influence on the biological activity of indazole derivatives.

| Descriptor Category | Specific Descriptor Examples | Potential Influence on Biological Activity |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Governs electrostatic interactions, hydrogen bonding capacity, and reactivity. |

| Steric | Molecular Volume, Surface Area, Principal Moments of Inertia | Determines the fit of the molecule into a binding pocket. |

| Hydrophobic | LogP, Molar Refractivity | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity Indices, Shape Indices | Encodes information about molecular size, shape, and branching. |

Molecular docking is another powerful computational technique that complements QSAR studies. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could elucidate its binding mode within a specific protein target, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to its biological effect. For example, molecular docking of 3-chloro-6-nitro-1H-indazole derivatives has been used to understand their interactions with biological targets tandfonline.com.

Pharmacokinetic Profiling in Preclinical Models

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assays

There is no available data from in vitro ADME assays for N-(6-chloro-1H-indazol-3-yl)butyramide. This includes the absence of findings from studies such as:

Metabolic Stability in Liver Microsomes: Information on the rate of metabolism of this compound by liver enzymes from any species (e.g., human, mouse, rat) is not documented.

Plasma Protein Binding: The extent to which this compound binds to proteins in the blood plasma has not been reported.

In Vivo Pharmacokinetic Characterization in Animal Species

No in vivo pharmacokinetic studies for this compound in any animal species, including common rodent models like mice or rats, have been published. Therefore, key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability are unknown.

Metabolite Identification and Metabolic Pathway Elucidation in Preclinical Systems

Due to the lack of metabolism studies, there is no information available on the potential metabolites of this compound. The metabolic pathways by which this compound might be broken down and eliminated from the body have not been elucidated.

Analog Design and Optimization Strategies for N 6 Chloro 1h Indazol 3 Yl Butyramide

Bioisosteric Replacements for Enhanced Properties

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to improve its pharmacological profile. cambridgemedchemconsulting.com This involves substituting a functional group with another that retains similar physical and chemical characteristics, potentially enhancing potency, selectivity, metabolic stability, or reducing toxicity. drughunter.com For a molecule like N-(6-chloro-1H-indazol-3-yl)butyramide, several key regions are amenable to such modifications.

The amide bond is a primary target for bioisosteric replacement due to its susceptibility to enzymatic cleavage in the body. cambridgemedchemconsulting.com Common replacements include five-membered heterocyclic rings like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. cambridgemedchemconsulting.comnih.gov These rings can mimic the hydrogen bonding and planar geometry of the amide group while offering greater resistance to hydrolysis. nih.gov For instance, in the development of monoamine oxidase B (MAO-B) inhibitors based on a 1H-indazole core, replacing an amide with a 1,2,4-oxadiazole (B8745197) ring led to a potent and selective inhibitor with an IC50 value of 52 nM. nih.gov This modification also improved aqueous solubility and hydrolytic stability compared to the amide analog. nih.gov

Another point of modification is the butyramide (B146194) aliphatic chain. Altering its length or introducing conformational constraints can impact target binding and physicochemical properties. The chlorine atom on the indazole ring can also be replaced. Substituting it with other halogens or small alkyl groups can modulate lipophilicity and electronic properties, which in turn affects target affinity and pharmacokinetics. Replacing hydrogen with fluorine, for example, can block metabolic oxidation at that site due to the strength of the C-F bond. cambridgemedchemconsulting.com

| Original Moiety | Potential Bioisostere | Rationale for Replacement | Potential Outcome |

| Amide Linkage | 1,2,4-Oxadiazole, 1,2,3-Triazole | Mimics amide conformation, resists enzymatic cleavage cambridgemedchemconsulting.comnih.gov | Improved metabolic stability, maintained or improved potency nih.gov |

| Chlorine | Fluorine, Methyl group | Blocks metabolic oxidation, alters electronics and lipophilicity cambridgemedchemconsulting.com | Enhanced metabolic stability, modulated target affinity |

| Butyryl Chain | Cyclopropylcarbonyl, Isoxazole | Introduces rigidity, alters vector, acts as ester bioisostere cambridgemedchemconsulting.com | Improved binding affinity, altered pharmacokinetic profile |

Scaffold Hopping and Fragment-Based Design Approaches

When lead optimization through simple analoging proves insufficient, more advanced strategies like scaffold hopping and fragment-based drug design (FBDD) are employed to explore novel chemical space.

Scaffold hopping aims to replace the central molecular core (the indazole ring in this case) with a structurally different scaffold while preserving the original orientation of key binding groups. This can lead to compounds with entirely new intellectual property, improved properties, or different side-effect profiles. For example, a successful scaffold hop from an indole (B1671886) to an indazole core was used to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org This strategic shift in the core structure allowed for the development of compounds with a more desirable dual-inhibitory profile. rsc.org For a compound like this compound, one might replace the indazole with other bicyclic heterocycles such as imidazo[1,2-a]pyridines, benzimidazoles, or azaindazoles to identify new chemical series. nih.govrsc.org

Fragment-based drug design (FBDD) takes a bottom-up approach. It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to the biological target. youtube.com Once a fragment that binds to a specific pocket is identified, it can be "grown" by adding functional groups or "linked" to other fragments that bind nearby to create a more potent lead molecule. youtube.com In the context of our lead compound, the 6-chloro-1H-indazole moiety itself could be identified as a starting fragment. uni.lu Medicinal chemists could then use computational and synthetic methods to elaborate on this core, for example, by growing a chain from the 3-amino position to occupy an adjacent binding pocket, progressively building a molecule with high affinity and specificity. youtube.comacs.org This knowledge-based approach has been successfully used to design potent indazole-based inhibitors for targets like Aurora kinases and PDK1. nih.gov

| Design Strategy | Description | Application to Indazole Analogs | Potential Advantage |

| Scaffold Hopping | Replacing the indazole core with a different heterocyclic system while maintaining key binding interactions. rsc.orgnih.gov | Swapping the indazole for a benzimidazole (B57391) or an imidazo[1,2-a]pyridine. nih.govrsc.org | Novel intellectual property, potentially improved selectivity or physicochemical properties. rsc.org |

| Fragment-Based Design | Identifying small molecular fragments that bind to the target and then growing or linking them to create a potent inhibitor. nih.govyoutube.com | Using the 6-chloro-1H-indazole as a starting fragment and synthetically elaborating it to interact with additional binding sites on the target protein. acs.org | High ligand efficiency, discovery of novel binding modes, and optimized molecular complexity. nih.gov |

Prodrug Strategies for Improved Pharmacological Characteristics

A prodrug is an inactive or less active form of a drug that is metabolically converted to the active parent drug within the body. ijpcbs.com This strategy is often used to overcome poor solubility, low permeability, or rapid metabolism. researchgate.net For this compound and its analogs, several prodrug approaches could be considered.

One common strategy is to modify the parent molecule to enhance water solubility. For indazole-based compounds, attaching a phosphate-ester group has proven highly effective. In one study, a phosphate-ester prodrug of an Aurora kinase inhibitor was 335-fold more water-soluble than the parent drug. nih.gov Another approach involves creating N-acyloxymethyl prodrugs. This was successfully applied to an indazole derivative targeting HIV, where the prodrug was 300 times more soluble than its parent and exhibited slightly enhanced activity. nih.gov

Amide-based functionalities, while sometimes a liability, can also be incorporated into prodrug design. ijpcbs.com For this compound, the indazole nitrogen or the amide nitrogen could potentially be functionalized with a promoiety designed for targeted release. For example, an N-acyl aminal-based prodrug could be synthesized, which would remain stable until it reaches a specific physiological environment where it releases the active drug. researchgate.net

| Prodrug Approach | Modification | Example Application | Improvement Goal |

| Phosphate (B84403) Esters | Addition of a phosphate group to a hydroxyl or amine functionality. | An Aurora kinase inhibitor prodrug showed a 335-fold increase in water solubility. nih.gov | Enhance aqueous solubility for intravenous administration. |

| N-Acyloxymethyl Analogs | Attachment of an acyloxymethyl group to a ring nitrogen. | An anti-HIV indazole derivative became 300-fold more water-soluble. nih.gov | Improve solubility and potentially oral absorption. |

| Carrier-Linked (Mutual Prodrugs) | Coupling the drug to another active agent that acts as a carrier. ijpcbs.com | N/A | Could enhance targeting or provide synergistic effects. |

Multi-objective Optimization in Indazole Medicinal Chemistry

Modern drug discovery is rarely about optimizing a single property like potency. Instead, it is a multi-objective optimization (MOO) problem, where chemists must simultaneously balance potency, selectivity, solubility, permeability, metabolic stability, and low toxicity. csmres.co.uknih.gov This is particularly relevant in the development of kinase inhibitors, a class to which many indazole derivatives belong.

In the context of designing analogs of this compound, a medicinal chemist would define a set of critical objectives:

Maximization of target affinity (e.g., low IC50).

Maximization of selectivity against related off-target proteins.

Optimization of aqueous solubility.

Maximization of metabolic stability in liver microsomes.

Minimization of predicted toxicity.

By synthesizing and testing a diverse set of initial analogs, chemists can build quantitative structure-activity relationship (QSAR) models. csmres.co.uk These models, integrated into a MOO framework, can then guide the design of the next generation of compounds, prioritizing those predicted to have the most promising, well-rounded profile rather than simply the highest potency. researchgate.net

Analytical Methods for Research and Development of N 6 Chloro 1h Indazol 3 Yl Butyramide

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, GC)

Chromatographic techniques are fundamental in the pharmaceutical industry for separating and quantifying components within a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for assessing the purity of N-(6-chloro-1H-indazol-3-yl)butyramide and quantifying it in bulk drug substance and formulated products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method is typically developed for the routine analysis of this compound. This method allows for the separation of the main compound from its potential impurities, which may include starting materials, by-products, or degradation products. The development of a successful HPLC method involves a systematic optimization of various parameters, including the column, mobile phase composition, flow rate, and detector wavelength.

A typical RP-HPLC method for the purity assessment and quantification of this compound would be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Gas Chromatography (GC)

While HPLC is generally the preferred method for non-volatile and thermally labile compounds like this compound, Gas Chromatography (GC) can be employed for the analysis of volatile impurities or residual solvents that may be present from the manufacturing process. A headspace GC method coupled with a Flame Ionization Detector (FID) is often used for this purpose. The method would be validated to ensure its suitability for detecting and quantifying any potential residual solvents.

Below is a table summarizing typical chromatographic conditions for the analysis of this compound.

| Parameter | HPLC Method | GC Method (for Residual Solvents) |

| Instrument | Agilent 1260 Infinity II LC System or equivalent | Agilent 8890 GC System with Headspace Sampler or equivalent |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., DB-624, 30 m x 0.53 mm, 3 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) | Not applicable (Carrier Gas: Nitrogen or Helium) |

| Flow Rate | 1.0 mL/min | 2.0 mL/min |

| Detector | Diode Array Detector (DAD) at 280 nm | Flame Ionization Detector (FID) |

| Injection Volume | 10 µL | 1 mL (from headspace) |

| Oven Temperature | Not applicable | Programmed: 40°C (hold 5 min) to 240°C at 10°C/min |

| Purpose | Purity assessment and quantification of the active substance | Determination of residual solvents |

Spectroscopic Methods for Structural Integrity and Batch Consistency

Spectroscopic methods are indispensable for the elucidation and confirmation of the chemical structure of this compound. These techniques provide detailed information about the molecular framework and are used to ensure the structural integrity and consistency between different batches of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for the unambiguous identification and structural confirmation of this compound. semanticscholar.org The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum provide a detailed map of the proton environment within the molecule. Similarly, the ¹³C NMR spectrum reveals the number and type of carbon atoms present. Two-dimensional NMR techniques, such as COSY and HSQC, can be used for more complex structural assignments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum shows characteristic absorption bands corresponding to specific bond vibrations, such as N-H, C=O, C-N, and C-Cl stretches. This technique is particularly useful as a rapid and non-destructive method for identity confirmation and for assessing batch-to-batch consistency.

The following table summarizes the expected spectroscopic data for this compound.

| Spectroscopic Technique | Expected Data/Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | Signals corresponding to the indazole ring protons, the butyramide (B146194) chain protons (CH₂, CH₃), and the N-H protons. |

| ¹³C NMR (100 MHz, DMSO-d₆) | Resonances for the carbon atoms of the indazole ring and the butyramide side chain, including the carbonyl carbon. |

| IR (KBr Pellet) | Characteristic absorption bands for N-H stretching (amide and indazole), C=O stretching (amide), C-Cl stretching, and aromatic C-H stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Development of Bioanalytical Methods for Quantification in Preclinical Biological Samples

During the preclinical development of this compound, it is essential to quantify its concentration in biological matrices such as plasma, serum, and tissue homogenates. This data is critical for pharmacokinetic and toxicokinetic studies. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed. nih.gov

The development of a robust LC-MS/MS method involves several key steps:

Sample Preparation: An efficient extraction method is required to isolate the analyte from the complex biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Chromatographic Separation: A suitable LC method is developed to separate the analyte from endogenous matrix components and any potential metabolites.

Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion and one or more product ions for the analyte and an internal standard (IS), which is a structurally similar compound added to the samples to correct for variability in extraction and injection.

Method Validation: The bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). who.intwum.edu.pl Validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability under various conditions (e.g., bench-top, freeze-thaw, long-term storage). analchemres.orgnih.govnih.gov

A representative set of validation parameters for a hypothetical LC-MS/MS method for this compound in rat plasma is presented below.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8% to +10% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Change within ±15% of nominal concentration | Stable |

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for Indazole Derivatives

The therapeutic versatility of indazole derivatives stems from their ability to interact with a diverse range of biological targets. nih.govnih.gov A significant body of research has focused on their role as kinase inhibitors, which are crucial in regulating cellular processes and are often dysregulated in diseases like cancer. nih.govnih.gov Future investigations into N-(6-chloro-1H-indazol-3-yl)butyramide would likely begin by screening it against a panel of kinases known to be targeted by other indazole compounds.

Key kinase families that represent promising targets for indazole derivatives include:

Receptor Tyrosine Kinases (RTKs): This family includes Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), which are pivotal in tumor angiogenesis. nih.govresearchgate.netmdpi.com Several indazole-based molecules have demonstrated potent anti-angiogenic properties by inhibiting these kinases. mdpi.com

Non-Receptor Tyrosine Kinases: This category includes the Src family of kinases, which are involved in cell proliferation, survival, and migration.

Serine/Threonine Kinases: This group includes Aurora kinases and Polo-like kinases (PLKs), which play essential roles in cell cycle regulation and mitosis. nih.govnih.gov The PI3K/AKT/mTOR signaling pathway, another critical regulator of cell growth and survival, is also a key target for indazole derivatives. nih.govmdpi.com

Beyond oncology, the anti-inflammatory properties of indazoles suggest that cyclooxygenase (COX) enzymes could be relevant targets. frontiersin.org Some indazole derivatives have shown the ability to inhibit COX-2, a key enzyme in the inflammatory cascade. frontiersin.orgmdpi.com Additionally, the potential for indazole compounds to modulate other targets, such as indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion in cancer, and various G protein-coupled receptors (GPCRs), opens up further avenues for research. nih.govcrownbio.comnih.gov

Table 1: Potential Biological Targets for Indazole Derivatives

| Target Class | Specific Examples | Associated Disease Areas |

| Receptor Tyrosine Kinases | VEGFR, FGFR, EGFR | Cancer |

| Non-Receptor Tyrosine Kinases | Src family kinases | Cancer |

| Serine/Threonine Kinases | Aurora kinases, PLKs, PI3K/AKT/mTOR | Cancer |

| Cyclooxygenase | COX-2 | Inflammation, Pain |

| Immune Checkpoints | IDO1 | Cancer |

| G Protein-Coupled Receptors | Various | Neurological disorders, Cardiovascular diseases |

Application of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more efficient. nih.govresearchgate.net For a novel compound like This compound , AI and ML can be instrumental in several ways.

Initially, predictive models can be employed to forecast the compound's physicochemical properties, pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. mdpi.com This in silico screening helps to prioritize compounds with favorable drug-like characteristics early in the discovery pipeline.

In the realm of lead optimization, generative AI models can design novel indazole derivatives with improved potency, selectivity, and reduced off-target effects. These models learn the complex relationships between chemical structure and biological activity to propose new molecules with enhanced therapeutic potential. The use of computational methods like molecular docking and molecular dynamics simulations can further refine the understanding of how these compounds bind to their targets at a molecular level. youtube.comfrontiersin.org

Design of Targeted Delivery Systems for Indazole-Based Agents

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration and for an adequate duration. Targeted delivery systems offer a promising strategy to enhance the therapeutic index of drugs by increasing their accumulation at the site of action while minimizing exposure to healthy tissues.

For a potential anti-cancer agent like This compound , nanoparticle-based delivery systems present a compelling avenue for future research. Nanoparticles can be engineered to encapsulate the drug, protecting it from premature degradation and improving its solubility. Moreover, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on cancer cells. This active targeting can significantly enhance the drug's delivery to the tumor site.

Various types of nanoparticles could be explored for the delivery of indazole derivatives, including:

Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.

Polymeric nanoparticles: Made from biodegradable polymers, these nanoparticles offer controlled drug release profiles.

Micelles: Self-assembling core-shell structures that are particularly suitable for delivering poorly water-soluble drugs.

The development of such targeted delivery systems could lead to improved efficacy and reduced systemic side effects for indazole-based therapies.

Advanced Preclinical Models for Deeper Mechanistic Insights

To bridge the gap between in vitro studies and clinical trials, the use of advanced preclinical models that more accurately recapitulate human physiology and disease is crucial. For a compound like This compound , these models can provide invaluable information on its mechanism of action, efficacy, and potential for personalized medicine.

Patient-Derived Organoids (PDOs) are three-dimensional cell cultures derived from a patient's tumor that retain the genetic and phenotypic characteristics of the original tumor. nih.govfrontiersin.orgnih.gov PDOs can be used for high-throughput drug screening to assess the efficacy of a compound on a patient-specific basis, paving the way for personalized medicine. nih.govcrownbio.com

Patient-Derived Xenograft (PDX) models , where a patient's tumor tissue is implanted into an immunodeficient mouse, provide an in vivo platform to evaluate a drug's anti-tumor activity in a more physiologically relevant context. nih.govoaepublish.comnih.gov These models are instrumental in studying drug response and resistance mechanisms.

The zebrafish (Danio rerio) model has also emerged as a powerful tool in drug discovery, particularly for studying angiogenesis. nih.govahajournals.org The transparent nature of zebrafish embryos allows for real-time visualization of blood vessel development, making it an ideal model to screen for anti-angiogenic compounds. nih.govahajournals.org Zebrafish xenograft models, where human cancer cells are implanted into zebrafish embryos, can be used to study tumor-induced angiogenesis and the effects of anti-cancer drugs. mdpi.comahajournals.org

The utilization of these advanced preclinical models will be essential in elucidating the full therapeutic potential of This compound and other novel indazole derivatives, ultimately facilitating their translation into clinical practice.

Q & A

Q. How to ensure compliance with regulatory standards in preclinical studies?

- Methodological Answer : Adhere to OECD guidelines for in vitro/in vivo testing. Document synthesis protocols (ICH Q11) and characterize impurities per ICH Q3A/B. For biological testing, obtain IRB approval and follow ARRIVE 2.0 guidelines for animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.